molecular formula C10H14F3N3O B13193402 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

Cat. No.: B13193402
M. Wt: 249.23 g/mol
InChI Key: UVFUFIMSEOYBPC-UHFFFAOYSA-N
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Description

The compound 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine features a cycloheptane core substituted with a 1,2,4-oxadiazole ring bearing a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and influencing hydrophobic interactions in biological systems.

Properties

Molecular Formula

C10H14F3N3O

Molecular Weight

249.23 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

InChI

InChI=1S/C10H14F3N3O/c11-10(12,13)8-15-7(16-17-8)9(14)5-3-1-2-4-6-9/h1-6,14H2

InChI Key

UVFUFIMSEOYBPC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile . This reaction is carried out under mild conditions and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the synthesis of intermediate compounds followed by purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Structural Modifications in Analogues

The primary structural variation among analogues lies in the substituent at the 5-position of the 1,2,4-oxadiazole ring. Key compounds include:

Compound Name & Substituent (R) Molecular Formula Molecular Weight Key Features Reference
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride (R = -CF₃) Not explicitly provided Not provided -CF₃ group enhances lipophilicity and electron deficiency; discontinued status suggests developmental challenges
1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride (R = pyridin-3-yl) C₁₄H₂₀Cl₂N₄O 331.24 Pyridine ring enables π-π stacking and hydrogen bonding; higher molecular weight due to dihydrochloride salt
1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (R = oxolan-2-yl) C₁₃H₂₁N₃O₂ 251.32 Ether oxygen improves solubility; free base form has lower molecular weight
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride (R = oxolan-3-yl) C₁₃H₂₁N₃O₂·HCl ~287.79 (est.) Positional isomer of oxolan-2-yl; altered steric and electronic effects
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride (R = -CH₂N(CH₃)₂) C₁₂H₂₂N₄O·2HCl 311.25 Basic dimethylamino group enhances water solubility; cationic at physiological pH

Physicochemical and Functional Comparisons

  • Lipophilicity : The trifluoromethyl derivative likely exhibits higher logP values compared to oxolanyl or pyridinyl analogues due to -CF₃ hydrophobicity.
  • Solubility: Dimethylamino and pyridinyl derivatives (as salts) show improved aqueous solubility, whereas the trifluoromethyl variant may require formulation optimization .

Biological Activity

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula : C10_{10}H12_{12}F3_3N3_3O
Molecular Weight : 253.23 g/mol
CAS Number : 1364677-67-7

The biological activity of compounds containing the 1,2,4-oxadiazole moiety is primarily attributed to their ability to interact with various biological targets. This includes inhibition of enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and other key proteins involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds suitable for drug development.

Biological Activities

This compound has shown promise in various biological assays:

  • Anticancer Activity : Compounds with a similar structure have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit IC50_{50} values ranging from 0.003 to 92.4 µM against various cancer types including colorectal and breast cancers .
  • Antimicrobial Properties : Research indicates that oxadiazole derivatives possess antibacterial and antifungal properties. They have been effective against pathogenic strains such as Staphylococcus aureus and Candida albicans .

Study on Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer potential of several oxadiazole derivatives. The findings indicated that the compound exhibited moderate activity with an IC50_{50} value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) . Further modifications led to derivatives with enhanced potency, particularly against renal cancer cells.

Antimicrobial Evaluation

In another study focused on antimicrobial efficacy, derivatives similar to this compound were tested against common bacterial and fungal pathogens. The results showed significant inhibition zones indicating potential as a therapeutic agent against infections caused by resistant strains .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50_{50} (µM)Reference
AnticancerHeLa (Cervical Cancer)92.4
AnticancerCaCo-2 (Colon Adenocarcinoma)92.4
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialCandida albicansNot specified

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